(alpha-Methylbenzyl)anisole
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Overview
Description
(alpha-Methylbenzyl)anisole is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of a methoxy group (-OCH3) attached to a benzene ring, along with an alpha-methylbenzyl group. This compound is known for its pleasant, ether-like odor and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(alpha-Methylbenzyl)anisole can be synthesized through several methods. One common approach is the Williamson ether synthesis, where sodium phenoxide reacts with a methyl halide to yield anisole . Another method involves the vapor-phase alkylation of phenol by methanol in the presence of a NaX zeolite catalyst . The reaction is typically conducted at 300°C with continuous stirring over an operating time of 3-4 hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of distillation and solvent extraction techniques to separate the desired compound from reaction mixtures . These methods ensure high purity and yield, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(alpha-Methylbenzyl)anisole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phenolic compounds.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: Electrophilic aromatic substitution reactions occur at a faster rate than benzene due to the electron-donating methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride for acetylation and N-bromosuccinimide for bromination . The conditions for these reactions vary, but they generally involve moderate temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions include 4-methoxyacetophenone and various brominated derivatives .
Scientific Research Applications
(alpha-Methylbenzyl)anisole has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceutical drugs.
Industry: It is used in the production of perfumes, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (alpha-Methylbenzyl)anisole involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy group enhances the nucleophilicity of the benzene ring, making it more reactive towards electrophiles . This leads to the formation of various substituted products, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (alpha-Methylbenzyl)anisole include:
Anisole (Methoxybenzene): A simpler aromatic ether with a methoxy group attached to a benzene ring.
Toluene: An aromatic hydrocarbon with a methyl group attached to a benzene ring.
Benzyl Alcohol: An aromatic alcohol with a hydroxyl group attached to a benzene ring.
Uniqueness
This compound is unique due to the presence of both a methoxy group and an alpha-methylbenzyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and industrial applications .
Properties
CAS No. |
29385-40-8 |
---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-methoxy-2-(1-phenylethyl)benzene |
InChI |
InChI=1S/C15H16O/c1-12(13-8-4-3-5-9-13)14-10-6-7-11-15(14)16-2/h3-12H,1-2H3 |
InChI Key |
PNIZXQAEXRQZJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=CC=C2OC |
Origin of Product |
United States |
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